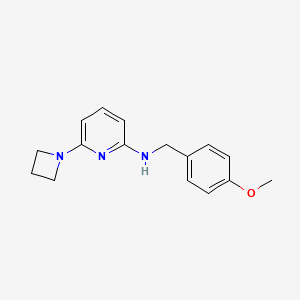
6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the azetidine ring: This step might involve the reaction of a suitable pyridine derivative with an azetidine precursor under specific conditions.
Attachment of the 4-methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the azetidine ring or the methoxy group.
Reduction: Reduction reactions could target the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(pyrrolidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine
- 6-(piperidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine
Uniqueness
6-(azetidin-1-yl)-N-(4-methoxybenzyl)pyridin-2-amine might be unique due to the presence of the azetidine ring, which could confer specific chemical and biological properties not found in similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C16H19N3O |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
6-(azetidin-1-yl)-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C16H19N3O/c1-20-14-8-6-13(7-9-14)12-17-15-4-2-5-16(18-15)19-10-3-11-19/h2,4-9H,3,10-12H2,1H3,(H,17,18) |
Clave InChI |
JKJCDUYLEJTDGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC(=CC=C2)N3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


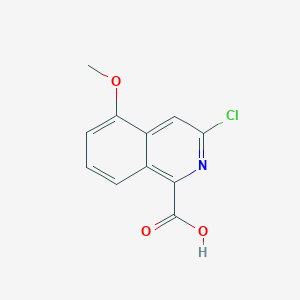


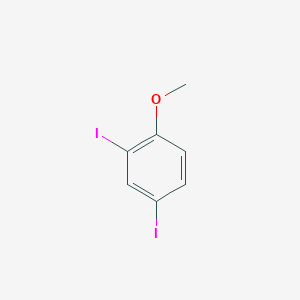

![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
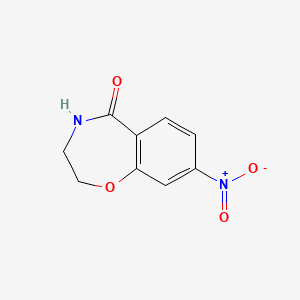
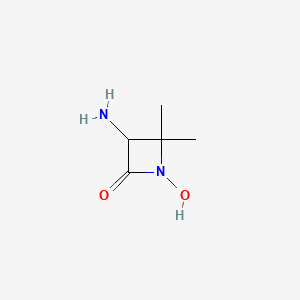
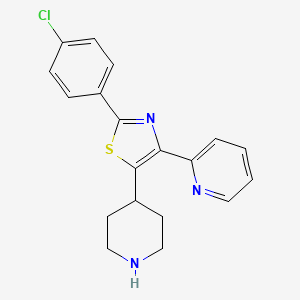

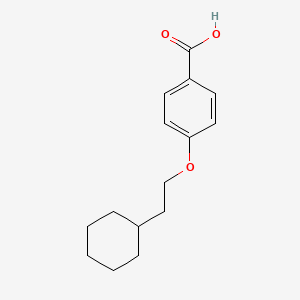
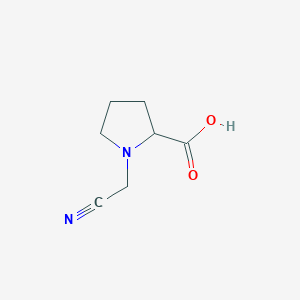
![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)
